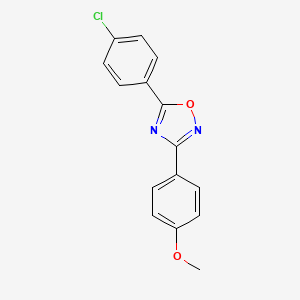
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is also known as CP 55,940 and is used in scientific research to understand the effects of cannabinoids on the human body. The compound was first synthesized in the mid-1990s and has since become an important tool for researchers studying the endocannabinoid system.
Mecanismo De Acción
CP 55,940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. When it binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of a range of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP 55,940 for lab experiments is that it is a highly potent and selective agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on this receptor. However, its potency can also be a limitation, as it can be difficult to control the dosage and avoid unwanted side effects in animal models.
Direcciones Futuras
There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system, allowing for more precise control of physiological effects. Another area of interest is the use of synthetic cannabinoids in combination with other drugs or therapies to enhance their effectiveness. Overall, CP 55,940 and other synthetic cannabinoids have the potential to provide valuable insights into the complex workings of the endocannabinoid system and its role in health and disease.
Métodos De Síntesis
The synthesis of CP 55,940 involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde to form a Grignard reagent. This is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form the intermediate, which is then deprotected with trifluoroacetic acid to give the final product.
Aplicaciones Científicas De Investigación
CP 55,940 is used in scientific research to study the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating many physiological processes, including pain, appetite, and mood. The compound is often used as a reference standard in experiments that aim to understand the effects of cannabinoids on the body.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-15(19-2)14(11-12)17-16(18)10-8-13-5-3-4-6-13/h7,9,11,13H,3-6,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWKNFHNKCKFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
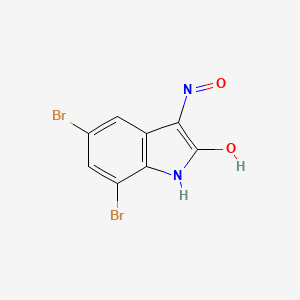
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)

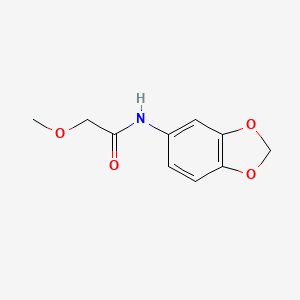
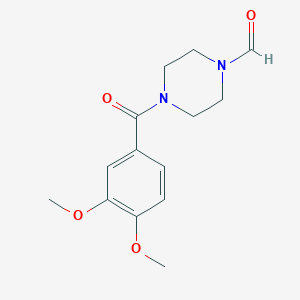
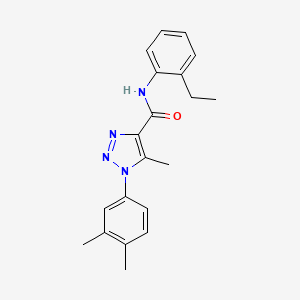
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
